2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Studies have reported on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes and antioxidant activities. These studies exemplify the chemical versatility and potential utility of compounds related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in synthesizing materials with specific properties (Chkirate et al., 2019).
Anticancer and Anti-inflammatory Applications
Research has also focused on the anti-inflammatory and anticancer potentials of novel N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting the utility of these compounds in the development of new therapeutic agents. Such studies illustrate the biomedical applications of compounds structurally related to "N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" in treating various diseases (Sunder & Maleraju, 2013); (Hammam et al., 2005).
Exploration of Fluorogenic Dyes
The development and exploration of fluorogenic dyes through the oxidation of acetamide-substituted compounds have been reported, indicating the potential for these compounds to serve as markers or probes in biochemical assays and imaging studies. This research underscores the utility of acetamide derivatives in creating tools for biological research and diagnostics (Zaitseva et al., 2020).
Neuropharmacological Studies
Additionally, the synthesis and evaluation of certain pyrazol-5-ol derivatives as potential antipsychotic agents have been conducted, highlighting the exploration of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide related compounds in neuropharmacology. These studies contribute to our understanding of how structural modifications can impact the pharmacological profiles of therapeutic agents (Wise et al., 1987).
Radiopharmaceutical Applications
The synthesis and biological evaluation of radiolabeled compounds for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) have been examined, demonstrating the application of these compounds in studying neurodegenerative disorders and neuroinflammation. This research signifies the importance of N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives in the development of diagnostic tools for clinical research (Fookes et al., 2008).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with indole and imidazole scaffolds, have been found to bind with high affinity to multiple receptors . These targets can include a variety of enzymes, receptors, and other proteins involved in cellular signaling and function.
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and π-stacking . This can lead to changes in the conformation and activity of the target protein, affecting its role in cellular processes.
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, and other activities, suggesting that they may affect a variety of biochemical pathways .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h3-7,9H,1,8,10H2,2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBMWADQKESJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.